Product packaging for 1-Amino-3-(4-nitrophenoxy)propan-2-ol(Cat. No.:)

1-Amino-3-(4-nitrophenoxy)propan-2-ol

Cat. No.: B15264530
M. Wt: 212.20 g/mol
InChI Key: KPZYZMIPQWYOMC-UHFFFAOYSA-N
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Description

1-Amino-3-(4-nitrophenoxy)propan-2-ol is a secondary alcohol and amine derivative with a 4-nitrophenoxy substituent. The compound features a propan-2-ol backbone where the amino group (-NH₂) is at position 1, and the 4-nitrophenoxy group (-O-C₆H₄-NO₂) is at position 2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4 B15264530 1-Amino-3-(4-nitrophenoxy)propan-2-ol

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-amino-3-(4-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C9H12N2O4/c10-5-8(12)6-15-9-3-1-7(2-4-9)11(13)14/h1-4,8,12H,5-6,10H2

InChI Key

KPZYZMIPQWYOMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-nitrophenoxy)propan-2-ol typically involves the reaction of 4-nitrophenol with epichlorohydrin, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained as a crystalline solid with a high degree of purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-nitrophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-3-(4-nitrophenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key analogs based on substituent variations, molecular weights, and functional group impacts:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Notes
1-Amino-3-(4-nitrophenoxy)propan-2-ol (Target) 4-NO₂ on phenoxy Not explicitly provided High polarity due to nitro group; potential reactivity in nucleophilic substitutions.
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol 4-Cl, 3-CH₃ on phenoxy 215.68 Chlorine and methyl groups increase hydrophobicity; halogen may enhance stability.
1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol 4-(CH₂CH₂OCH₃) on phenoxy Not provided Methoxyethyl group likely improves solubility in polar solvents.
1-(4-Amino-3-nitrophenyl)propan-2-ol 4-NO₂ on direct phenyl 196.2 Nitro group on phenyl (not phenoxy); positional isomerism alters electronic effects.
1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl 2,4-F on phenyl 223.65 Fluorine substituents reduce basicity; hydrochloride salt enhances crystallinity.
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (in the target compound) increases electrophilicity at the aromatic ring, favoring reactions like nucleophilic aromatic substitution. In contrast, methoxyethyl (electron-donating) groups (e.g., ) may stabilize the ring against electrophilic attacks.
  • Solubility Trends : Halogenated derivatives (e.g., 4-Cl in ) are typically less water-soluble than nitro-substituted analogs. Methoxyethyl groups () may enhance solubility in alcohols or ethers.
  • Steric Effects : Bulky substituents like 3-methyl in could hinder molecular packing, affecting melting points or crystallinity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-Amino-3-(4-nitrophenoxy)propan-2-ol, and how can purity be optimized?

  • Methodology :

  • Epoxide Aminolysis : React epichlorohydrin with 4-nitrophenol under basic conditions (e.g., K₂CO₃) to form the phenoxy intermediate, followed by nucleophilic substitution with ammonia to introduce the amino group .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Monitor by TLC and HPLC .
  • Critical Parameters : Temperature control (<60°C) prevents nitro group reduction; anhydrous conditions minimize side reactions .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : Compare <sup>1</sup>H-NMR peaks to analogs (e.g., δ 6.8–8.2 ppm for aromatic protons, δ 3.5–4.5 ppm for methine/methylene groups adjacent to O/N) .
  • FT-IR : Identify key functional groups: N-H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and nitro group (~1520 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 242.2) and fragmentation patterns .

Q. What are the key functional groups influencing reactivity in this compound?

  • Functional Groups :

  • Nitro Group : Electron-withdrawing nature directs electrophilic substitution reactions (e.g., nitration) to the meta position .
  • Amino Group : Participates in nucleophilic substitutions (e.g., acylation, Schiff base formation) .
  • Hydroxyl Group : Enables esterification or etherification under mild acidic/basic conditions .

Advanced Research Questions

Q. How does the nitro group impact regioselectivity in substitution reactions?

  • Mechanistic Insight :

  • The nitro group deactivates the aromatic ring, favoring electrophilic attacks at the para position relative to the phenoxy linkage. Computational studies (DFT) show reduced electron density at the ortho/para sites .
  • Experimental Validation : React with bromine in acetic acid; UV-Vis and <sup>13</sup>C-NMR confirm bromination at the para position .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Conflicting IC₅₀ values for antiproliferative activity (e.g., 2 µM vs. 10 µM in different studies):

  • Replication : Standardize assay conditions (cell line, incubation time, solvent controls) .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .
    • Data Harmonization : Cross-validate with orthogonal assays (e.g., apoptosis markers vs. MTT results) .

Q. How can computational modeling predict interaction with biological targets?

  • Methods :

  • Docking Simulations : Use AutoDock Vina to model binding to β-adrenergic receptors (shared homology with structurally related amino alcohols) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to assess binding free energies .
    • Validation : Compare predictions with SPR (surface plasmon resonance) binding affinity measurements .

Key Recommendations for Researchers

  • Synthesis : Prioritize epoxide aminolysis for scalability; optimize solvent polarity to reduce by-products.
  • Characterization : Combine NMR, FT-IR, and HRMS for unambiguous structural confirmation.
  • Biological Studies : Pre-screen metabolites to avoid false-positive/negative results in activity assays.

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